Product packaging for Chloramphenicol glucuronide(Cat. No.:CAS No. 39751-33-2)

Chloramphenicol glucuronide

Cat. No.: B134432
CAS No.: 39751-33-2
M. Wt: 499.2 g/mol
InChI Key: UARPTSDFEIFMJP-PEXHWNMISA-N
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Description

Contextualization as a Primary Metabolite of Chloramphenicol (B1208)

Chloramphenicol glucuronide is the principal metabolite of chloramphenicol in humans and many animal species. inchem.orgfao.org The process of its formation is known as glucuronidation, a major pathway in Phase II drug metabolism. eur.nlwikipedia.orgnih.gov This biochemical reaction involves the transfer of a glucuronic acid molecule from UDP-glucuronic acid to chloramphenicol, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). wikipedia.orgnih.govnih.govfrontiersin.org Specifically, research has identified UGT2B7 as the primary enzyme responsible for the glucuronidation of chloramphenicol in the human liver. nih.govbmj.com This conjugation process significantly increases the water solubility of chloramphenicol, facilitating its excretion from the body, primarily through the kidneys. cymitquimica.comla.govinteresjournals.org In humans, approximately 90% of an oral dose of chloramphenicol is excreted in the urine, with this compound being the major excretion product. inchem.orgdrugbank.com

Research Imperatives and Scholarly Contributions

The study of this compound is driven by several research imperatives. A significant area of focus is its role in the toxicology of chloramphenicol, particularly the infamous "gray baby syndrome." wikipedia.orgnih.govmdpi.com This condition occurs in neonates, especially premature infants, due to their underdeveloped liver function and inability to effectively glucuronidate and excrete chloramphenicol. wikipedia.orgnih.gov The resulting accumulation of the parent drug leads to severe adverse effects. nih.govmdpi.com

Scholarly contributions have also centered on the development of sensitive and specific analytical methods to detect and quantify chloramphenicol and its glucuronide metabolite in various biological matrices, including urine, plasma, and tissues, as well as in food products of animal origin. researchgate.netanses.frscispace.comuliege.benih.gov These methods are vital for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. fao.organses.frinchem.orgashp.org Research has explored various techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and biosensor-based methods, to achieve low detection limits. researchgate.netscispace.comuliege.belcms.czresearchgate.net The development of these analytical procedures allows for a better understanding of the metabolism and disposition of chloramphenicol, contributing to safer and more effective use of this potent antibiotic.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H20Cl2N2O11 cymitquimica.comnih.gov
Molecular Weight 499.2 g/mol nih.gov
CAS Number 39751-33-2 cymitquimica.comnih.gov
Appearance Solid hpc-j.co.jp
Color White hpc-j.co.jp
Solubility Slightly soluble in Methanol and Water chemicalbook.com
Storage Temperature -20°C, Hygroscopic, Under Inert Atmosphere chemicalbook.com

Table 2: Analytical Methods for Detection of this compound

Analytical TechniqueDescriptionApplicationSource
High-Performance Liquid Chromatography (HPLC) A technique used to separate, identify, and quantify each component in a mixture. Often coupled with UV or mass spectrometry detectors.Quantification in pharmaceutical formulations and biological samples. scispace.comuliege.be
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and specific technique that combines the separating power of liquid chromatography with the detection capabilities of tandem mass spectrometry.Detection and confirmation of trace levels in honey, prawns, porcine kidney, and milk. researchgate.netlcms.czresearchgate.net
Surface Plasmon Resonance (SPR) Biosensor An optical technique for detecting molecular interactions in real-time.Screening for chloramphenicol and its glucuronide in various food matrices. researchgate.net
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) A high-resolution mass spectrometry technique used for the identification and quantification of compounds in complex mixtures.Determination in human urine samples. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20Cl2N2O11 B134432 Chloramphenicol glucuronide CAS No. 39751-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPTSDFEIFMJP-PEXHWNMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960343
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39751-33-2
Record name Chloramphenicol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39751-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol glucuronide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORAMPHENICOL 3-GLUCORONIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of Chloramphenicol Glucuronide

Glucuronidation Mechanisms and Enzymatic Catalysis

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, such as a drug, to increase its water solubility and facilitate its excretion. wikipedia.orgcymitquimica.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgeur.nl

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the liver and other tissues. eur.nlelsevier.es They play a pivotal role in the conjugation of a wide array of endogenous and exogenous compounds, including chloramphenicol (B1208). eur.nlnih.gov The UGTs catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the chloramphenicol molecule. wikipedia.org This conjugation reaction results in the formation of chloramphenicol glucuronide, a metabolite that is more readily eliminated from the body. cymitquimica.com The process of glucuronidation is crucial for detoxifying and clearing many drugs from the system. wikipedia.orgtandfonline.com

UGT Isoform Specificity in Chloramphenicol Glucuronidation (e.g., UGT2B7)

Several isoforms of the UGT enzyme exist, each with varying substrate specificities. eur.nlnih.gov Research has identified UGT2B7 as the primary enzyme responsible for the glucuronidation of chloramphenicol in the human liver. nih.govnih.gov Studies using human liver microsomes and expressed UGT isoforms have demonstrated that UGT2B7 exhibits the highest activity towards the formation of both the major metabolite, 3-O-chloramphenicol glucuronide, and the minor metabolite, 1-O-chloramphenicol glucuronide. nih.gov While UGT2B7 is the main catalyst, minor contributions from other isoforms, such as UGT1A6 and UGT1A9, have also been noted. nih.govhiv-druginteractions.org The kinetics of chloramphenicol glucuronidation by UGT2B7 have been characterized, with studies showing a significant correlation between UGT2B7 activity (using probe substrates like zidovudine) and the rate of this compound formation. nih.govhiv-druginteractions.org

Table 1: UGT Isoforms Involved in Chloramphenicol Glucuronidation

UGT Isoform Role in Chloramphenicol Glucuronidation Key Findings
UGT2B7 Primary Exhibits the highest activity for both 3-O- and 1-O-chloramphenicol glucuronidation. nih.govnih.gov
UGT1A6 Minor Contributes to a lesser extent to chloramphenicol glucuronidation. nih.govhiv-druginteractions.org
UGT1A9 Minor Shows some minor activity in the glucuronidation of chloramphenicol. nih.govhiv-druginteractions.org
UGT1A1 Implicated in bilirubin (B190676) metabolism, but its direct major role in chloramphenicol glucuronidation is less defined compared to UGT2B7. nih.govwikigenes.org Developmental changes in UGT activity, highlighted by chloramphenicol toxicity in neonates, suggest the importance of understanding specific isoform ontogeny. eur.nlnih.gov

Genetic Polymorphisms Impacting UGT Activity and this compound Formation

Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can lead to inter-individual differences in drug metabolism. eur.nltandfonline.com Polymorphisms in the UGT2B7 gene, for instance, can alter the enzyme's activity, thereby affecting the rate of chloramphenicol glucuronidation. tandfonline.comnih.gov While the clinical impact of many UGT polymorphisms on chloramphenicol metabolism is still an area of active research, it is known that genetic differences in UGT activity can contribute to variability in drug response and potential for adverse effects. nih.govtandfonline.com For example, genetic polymorphisms have been identified for the UGT1A gene family, which are associated with altered bilirubin conjugation. nih.gov Although UGT2B7 is the primary enzyme for chloramphenicol, the broader understanding of UGT genetics underscores the potential for inherited factors to influence the formation of this compound. nih.govtandfonline.com

Physiological Sites of this compound Formation

The formation of this compound is not uniformly distributed throughout the body but is concentrated in specific organs equipped with the necessary enzymatic machinery.

Hepatic Glucuronidation as the Predominant Pathway

The liver is the principal site for the metabolism of chloramphenicol, with hepatic glucuronidation being the primary pathway for its biotransformation. glowm.comwikipedia.orgmerckvetmanual.com The high concentration of UGT enzymes, particularly UGT2B7, in liver cells facilitates the efficient conjugation of chloramphenicol to its inactive glucuronide metabolite. nih.govla.gov Following its formation in the liver, this compound is then transported into the bile for excretion. merckvetmanual.comannualreviews.org The extensive metabolism in the liver means that the majority of an administered dose of chloramphenicol is converted to this compound before being eliminated from the body. glowm.comdrugbank.com

Potential Role of Bone Marrow in Chloramphenicol Metabolism

While the liver is the primary site of chloramphenicol metabolism, evidence suggests that the bone marrow, the target organ for chloramphenicol-induced aplastic anemia, may also play a role in its biotransformation. researchgate.netnih.gov In vitro studies using human bone marrow samples have demonstrated the capacity of this tissue to metabolize chloramphenicol succinate (B1194679), a prodrug, into its active form, chloramphenicol. researchgate.netnih.govinchem.org

In the majority of bone marrow samples incubated with chloramphenicol succinate, chloramphenicol was the sole metabolite detected. nih.govinchem.org However, in a small number of cases, further metabolism to other compounds, including nitroso-chloramphenicol and an unidentified metabolite, was observed. nih.govanses.fr The formation of these additional metabolites appeared to be linked to potential enzyme induction, as seen in a donor who had recently consumed Traditional Chinese Medicine. nih.gov This suggests that under certain conditions, the bone marrow may possess the enzymatic machinery to not only activate the prodrug but also to form potentially toxic derivatives. researchgate.netanses.fr

The in-situ formation of these metabolites within the bone marrow is a significant finding, as it indicates that the tissue targeted for toxicity is also a site of metabolic conversion. researchgate.net This local bioactivation could contribute to the high susceptibility of the bone marrow to chloramphenicol's adverse effects. nih.gov The generation of reactive intermediates, such as those from nitroreduction, within the marrow itself could lead to direct cellular damage and contribute to the pathogenesis of aplastic anemia. anses.fr

Interspecies Variations in this compound Metabolic Profiles

The metabolism of chloramphenicol, and consequently the profile of its glucuronide conjugate, exhibits significant variations across different animal species. tandfonline.comresearchgate.net These differences are largely attributable to variations in the activity of metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation process. researchgate.netnih.gov

Comparative Analysis Across Mammalian Species (e.g., humans, rats, dogs, horses, swine, calves, poultry, turkeys, goats)

Glucuronidation is the principal pathway for chloramphenicol's biotransformation to its inactive metabolite, this compound, in many species. inchem.org However, the extent and rate of this process can differ markedly.

Humans: In humans, chloramphenicol is extensively metabolized, with a significant portion being conjugated to form this compound, which is then rapidly excreted by the kidneys. fao.org UGT2B7 has been identified as the primary enzyme responsible for this O-glucuronidation in the human liver, with minor contributions from UGT1A6 and UGT1A9. nih.gov

Rats: Similar to humans, rats metabolize chloramphenicol through hepatic glucuroconjugation. nih.gov The metabolic profile in rat urine includes chloramphenicol, this compound, and other metabolites such as the oxamic acid and alcohol derivatives. fao.org

Dogs: Dogs also metabolize chloramphenicol via glucuronidation. inchem.org They excrete a smaller percentage of the unchanged drug in urine compared to cats. inchem.org

Horses: In horses, hepatic metabolism through a glucuronidative mechanism is the main pathway for chloramphenicol biotransformation. inchem.org

Cats: Cats exhibit a limited capacity for glucuronide conjugation, leading to a slower excretion of chloramphenicol. inchem.org A larger proportion of the administered dose is excreted unchanged in the urine in cats compared to other animals. inchem.org

Swine and Poultry: Studies in swine and poultry have also been conducted to understand the pharmacokinetics and residue profiles of chloramphenicol and its metabolites. fao.org In poultry, metabolites measured include chloramphenicol, this compound, and others. fao.org

Herbivores: Herbivores may exhibit differences in the formation of glucuronides compared to other species. researchgate.net

These interspecies differences in metabolism are a critical consideration in veterinary medicine and for understanding the potential for drug residues in food-producing animals. researchgate.net

Identification and Characterization of Ancillary and Unidentified Metabolites in Relation to this compound

Beyond the primary metabolite, this compound, a number of other ancillary and sometimes unidentified metabolites of chloramphenicol have been reported. The formation of these metabolites can be influenced by the species, the specific tissues involved, and the presence of gut microflora. nih.gov

In humans, while this compound and the parent drug are major urinary components, several unidentified metabolites have also been detected. fao.organnualreviews.org The gut microbiome can play a role by hydrolyzing this compound, allowing for the reabsorption of chloramphenicol and its subsequent metabolism into other products, including those resulting from nitroreduction. nih.gov

In rats, in addition to the glucuronide, metabolites identified in urine include chloramphenicol-oxamic acid, chloramphenicol-alcohol, and the chloramphenicol-base. nih.gov Studies with rat liver microsomes have also identified previously unknown metabolites such as chloramphenicol aldehyde, p-nitro-benzyl alcohol, N-(2-oxoethyl)dichloroacetamide, and N-(2-hydroxyethyl)dichloroacetamide. nih.gov

The presence of these ancillary metabolites, some of which may be pharmacologically active or toxic, highlights the complexity of chloramphenicol's biotransformation. For instance, the formation of nitroso-chloramphenicol in human bone marrow, although infrequent, is of particular concern due to its potential toxicity. researchgate.netanses.fr The identification and characterization of these minor and unidentified metabolites are crucial for a complete understanding of the mechanisms underlying both the therapeutic effects and the toxicity of chloramphenicol.

Pharmacokinetic Disposition of Chloramphenicol Glucuronide

Systemic Distribution and Metabolite Exposure

Chloramphenicol (B1208) is extensively distributed throughout the body into various tissues and fluids. inchem.org Its major metabolite, chloramphenicol glucuronide, is formed through conjugation with glucuronic acid in the liver, a process catalyzed by glucuronyl transferase. purdue.edubasu.org.in This biotransformation is the principal metabolic pathway for chloramphenicol. inchem.org

The resulting this compound is considered antibacterially inactive. oup.com The systemic exposure to this metabolite relative to the parent compound can vary significantly across species. In swine, the glucuronide conjugate is the most abundant metabolite found in plasma, fat, and kidney (accounting for 80% of total residues in the kidney). fao.org In a study on dairy cows, the maximum plasma concentration of this compound was approximately 26% of the parent chloramphenicol concentration. inchem.org A study in rats found that the area under the concentration-time curve for this compound in bile was twice that of the parent chloramphenicol. oup.comnih.gov

Table 1: Relative Systemic Exposure of this compound in Various Species


SpeciesFindingCitation
SwineGlucuronide is the most abundant metabolite in plasma, fat, and kidney. fao.org
Dairy CowPeak plasma glucuronide concentration is ~26% of the parent drug. merckvetmanual.com
RatAUC in bile for the glucuronide is twice that of the parent drug.[1, 3]
GoatGlucuronide is the prevailing urinary metabolite (36.5%). nih.gov

Excretion Dynamics and Elimination Pathways

The elimination of chloramphenicol and its metabolites occurs predominantly through the kidneys. inchem.orginchem.org In humans, approximately 90% of a dose is excreted in the urine. inchem.orgnih.gov

Renal excretion is the primary route for eliminating this compound. While only about 5-15% of chloramphenicol is excreted unchanged in the urine, the majority is eliminated as the inactive glucuronide conjugate. inchem.orgmerckvetmanual.com In humans, approximately 48% of the chloramphenicol excreted in urine within eight hours is in the form of its glucuronide conjugate. inchem.orgnih.gov The elimination of this compound is highly efficient and occurs mainly via active tubular secretion, accounting for approximately 80-95% of its renal clearance. purdue.edumerckvetmanual.commsdvetmanual.comkarger.com The remaining free chloramphenicol is cleared by glomerular filtration. merckvetmanual.comkarger.com The rapid secretion of the glucuronide by the renal tubules means that most of the chloramphenicol detected in the blood is the microbiologically active, free form. basu.org.in

Biliary excretion also contributes to the elimination of this compound, although it is a less significant pathway compared to renal excretion. merckvetmanual.com Studies in rats have shown that both chloramphenicol and its glucuronide are actively excreted into the bile. oup.comnih.gov The clearance of this compound into the bile is significantly higher than that of the parent compound. oup.comnih.gov It has been suggested that for compounds to be excreted in the bile, a molecular weight greater than 300 Daltons is required, with optimal excretion in humans for molecules around 500 Daltons; glucuronide conjugates often meet this requirement. boomer.org In rats, a small fraction of an administered dose (around 0.4%) has been detected in the bile. inchem.orgnih.gov In newborn pigs, a small amount of an intravenous dose was also found to be excreted in the bile. inchem.org

Pharmacokinetic Modeling of this compound Disposition

Pharmacokinetic models are used to describe the movement of a drug and its metabolites through the body. The disposition of chloramphenicol is often described using a two-compartment open model. inchem.orgresearchgate.net In contrast, a study on the biliary excretion in rats found that the disposition of this compound in bile fits a one-compartment model. oup.comnih.gov The development of pharmacokinetic models is essential for understanding how factors like age and disease can alter the drug's behavior. researchgate.net For instance, pharmacokinetic properties of chloramphenicol have been determined in broiler chickens using a two-compartment open model after both intravenous and oral administration. inchem.org

Influences of Physiological and Pathophysiological States on this compound Pharmacokinetics

The pharmacokinetic profile of this compound can be significantly altered by various physiological and pathological conditions, primarily due to changes in liver and kidney function.

Age: Neonates, particularly premature infants, have immature hepatic and renal functions. purdue.edu The activity of the glucuronyl transferase enzyme is not fully developed, leading to a reduced rate of chloramphenicol glucuronidation. purdue.edueur.nlnih.gov Additionally, the tubular secretion mechanism in the kidneys is deficient in newborns. purdue.edukarger.com These factors combined result in a significantly slower elimination and prolonged half-life of chloramphenicol and its glucuronide, which can lead to accumulation and toxicity. purdue.edudrugbank.comnih.govkarger.com Studies in foals and calves have shown a markedly reduced elimination rate in newborns compared to older animals. researchgate.netnih.govavma.org

Hepatic Disease: Since the liver is the primary site of glucuronidation, impaired liver function significantly affects the metabolism of chloramphenicol. purdue.edubasu.org.in In patients with liver diseases such as cirrhosis, the metabolic clearance of chloramphenicol is decreased, and its half-life is prolonged. drugbank.comnih.govresearchgate.net This leads to higher plasma concentrations of the parent drug. nih.gov Protein binding of chloramphenicol may also be reduced in patients with cirrhosis. e-lactancia.org

Renal Disease: While renal impairment does not significantly alter the elimination of the active, free chloramphenicol, it drastically impairs the excretion of the inactive this compound, which relies on active tubular secretion. inchem.orgjci.org In patients with severe renal impairment or anuria, this compound can accumulate to very high levels in the serum. jci.org However, the half-life of the parent drug is only modestly increased in patients with impaired renal function. drugbank.com

Table 2: Influence of Physiological and Pathophysiological States on Chloramphenicol (CAP) and CAP Glucuronide Pharmacokinetics


StateEffect on CAP Glucuronidation (Liver)Effect on CAP Glucuronide Excretion (Kidney)Overall Pharmacokinetic ConsequenceCitation
NeonatesDecreased (immature enzymes)Decreased (immature tubular secretion)Prolonged half-life and accumulation of both CAP and its glucuronide.[2, 6, 8, 18]
Hepatic DiseaseMarkedly DecreasedNo direct effectProlonged half-life and increased exposure to parent CAP.[16, 23, 34]
Renal DiseaseNo direct effectMarkedly DecreasedSignificant accumulation of inactive CAP glucuronide in plasma.[10, 31]
Species (e.g., Cats)Decreased (genetic deficiency in glucuronyl transferase)-Slower elimination and longer half-life of CAP.[4, 29, 32]

Developmental Pharmacokinetics: Neonatal Metabolic Capacity and Glucuronide Clearance

The metabolic capacity of neonates, particularly preterm infants, is markedly different from that of older children and adults, which significantly impacts the clearance of this compound. ashp.orgnih.gov Neonates have a limited capacity for glucuronidation, the primary pathway for metabolizing chloramphenicol, due to the immaturity of their hepatic enzyme systems. ashp.orgnih.gov Specifically, the activity of the UDP-glucuronosyltransferase (UGT) enzyme, particularly the UGT2B7 isoform responsible for chloramphenicol conjugation, is diminished in newborns. ashp.orgnih.gov

This reduced metabolic capability leads to a decreased rate of chloramphenicol conversion to its glucuronide conjugate. nih.gov Consequently, the parent drug, chloramphenicol, can accumulate to toxic levels, a condition infamously known as "gray baby syndrome". ashp.orgnih.gov This syndrome is characterized by symptoms such as abdominal distension, vomiting, and cyanosis, and can lead to cardiovascular collapse and death. ashp.orgnih.gov

The clearance of the formed this compound is also affected by the neonate's immature renal function. pharmaline.co.ilinchem.org While the glucuronide metabolite itself is inactive, its efficient excretion is dependent on renal clearance. pharmaline.co.il In neonates, both glomerular filtration and tubular secretion are not fully developed, which can contribute to a slower elimination of the conjugate. inchem.org The half-life of chloramphenicol is significantly prolonged in neonates, ranging from 24 hours or longer in infants 1 to 2 days old, compared to 1.5 to 3.5 hours in adults. drugbank.com This highlights the profound impact of developmental factors on the disposition of chloramphenicol and its glucuronide metabolite.

Table 1: Developmental Differences in Chloramphenicol Half-Life

Age Group Half-Life (hours) Key Factors
Neonates (1-2 days old) ≥ 24 Immature hepatic glucuronidation (low UGT2B7 activity), underdeveloped renal function. drugbank.comnih.gov
Children (1 month - 16 years) 3 - 6.5 Maturing metabolic and renal functions. drugbank.com
Adults 1.5 - 3.5 Fully developed hepatic and renal clearance mechanisms. drugbank.com

Impact of Hepatic Dysfunction on this compound Clearance

The liver is the principal site of chloramphenicol metabolism, where it is conjugated with glucuronic acid to form this compound. interesjournals.orgnih.gov Therefore, any impairment in liver function can significantly hinder this process and affect the clearance of the drug. nih.gov In patients with liver diseases such as cirrhosis or hepatitis, the metabolic clearance rate of chloramphenicol is decreased, leading to a prolonged half-life of the parent compound. interesjournals.orgnih.gov

Studies have shown a direct correlation between the severity of liver disease and the extent of impairment in chloramphenicol metabolism. nih.gov For instance, in patients with severe hepatic cirrhosis, the half-life of chloramphenicol can be substantially longer than in individuals with normal liver function. jci.org This is a direct consequence of the reduced capacity of the damaged liver to perform glucuronidation. nih.gov

The accumulation of the active drug, chloramphenicol, due to impaired hepatic clearance, is the primary concern in these patients. nih.gov While data specifically on the clearance of this compound in hepatic dysfunction is less detailed, the reduced formation of the metabolite is the key pharmacokinetic alteration. The inactive glucuronide conjugate that is formed is then subject to renal excretion. However, the initial metabolic step is the rate-limiting factor in patients with significant liver disease. interesjournals.org

Table 2: Effect of Hepatic Dysfunction on Chloramphenicol Pharmacokinetics

Patient Group Chloramphenicol Half-Life Metabolic Clearance Implication
Normal Adults 1.6 - 3.3 hours Normal Efficient conversion to this compound. interesjournals.org
Patients with Liver Disorders 3 - 12 hours Impaired Reduced formation of this compound and accumulation of active chloramphenicol. interesjournals.org

Influence of Renal Impairment on this compound Accumulation

While the metabolism of chloramphenicol is primarily a hepatic process, the excretion of its major metabolite, this compound, is dependent on renal function. pharmaline.co.ilmerckvetmanual.com In individuals with normal renal function, approximately 90% of a chloramphenicol dose is excreted in the urine, with the majority being the inactive glucuronide conjugate. pharmaline.co.il

In patients with renal impairment, the elimination of this compound is significantly reduced, leading to its accumulation in the plasma. interesjournals.org Although this compound is considered inactive, its high concentration in the blood of anuric (non-urinating) patients has been documented. jci.org The half-life of active chloramphenicol is only moderately prolonged in patients with impaired renal function, from 3-4 hours in those with normal function to slightly longer in those with renal issues. drugbank.com This suggests that the metabolism of the parent drug is not significantly affected by renal disease.

The primary consequence of renal impairment on the pharmacokinetics of chloramphenicol is the marked accumulation of the glucuronide metabolite. interesjournals.org While this metabolite is not biologically active in the same way as the parent compound, its high levels are a key indicator of the altered elimination pathway. jci.org It is important to note that hemodialysis is not particularly effective at removing chloramphenicol from the blood. pharmaline.co.il

Table 3: Impact of Renal Function on Chloramphenicol and its Glucuronide

Renal Function Active Chloramphenicol Half-Life This compound Levels Key Consequence
Normal 1.6 - 3.3 hours Normal excretion Efficient elimination of the inactive metabolite. interesjournals.org
Anuric (severe renal failure) 3.2 - 4.2 hours Significant accumulation Impaired excretion of the glucuronide conjugate. interesjournals.orgjci.org

Toxicological Research Pertaining to Chloramphenicol Glucuronide

Direct Toxicological Profile of Chloramphenicol (B1208) Glucuronide

Research into the direct toxicological effects of chloramphenicol glucuronide has revealed key differences between the metabolite and its parent compound.

Assessment of Non-Toxic and Non-Cytotoxic Properties

Studies have generally indicated that this compound is considerably less toxic than chloramphenicol itself. cymitquimica.comresearchgate.net The process of glucuronidation, where a glucuronic acid molecule is attached to chloramphenicol, increases its water solubility and facilitates its excretion from the body. cymitquimica.com This metabolic conversion is a detoxification step, rendering the resulting compound with no known toxicity. researchgate.netinteresjournals.org While chloramphenicol can induce toxic effects, its metabolites, including this compound, are generally considered to be devoid of genotoxic effects on human cells. jmb.or.kr

Lack of Antimicrobial Activity of the Glucuronide Conjugate

The conjugation of chloramphenicol with glucuronic acid to form this compound results in an inactive metabolite. merckvetmanual.com This means that this compound does not possess the antimicrobial properties of the parent drug. longdom.org The primary function of this metabolite is to be an excretable, detoxified form of chloramphenicol. merckvetmanual.com

Role of this compound in Overall Chloramphenicol Toxicity

While this compound itself is largely non-toxic, its accumulation can be an indicator of potential systemic toxicity related to the parent compound, chloramphenicol.

Correlation of Glucuronide Accumulation with Systemic Adverse Effects

The accumulation of this compound in the body is often associated with impaired elimination of chloramphenicol. interesjournals.orgpurdue.edu In individuals with compromised liver or kidney function, the metabolism and excretion of chloramphenicol can be significantly slowed, leading to an increase in the levels of both the parent drug and its glucuronide metabolite. interesjournals.org This accumulation can be a marker for an increased risk of chloramphenicol-related adverse effects. purdue.edu

Implications for Chloramphenicol-Induced Syndromes (e.g., Gray Baby Syndrome)

The most severe manifestation of impaired chloramphenicol metabolism is "Gray Baby Syndrome," a condition primarily seen in newborns and premature infants. medicoverhospitals.innih.gov This syndrome is characterized by the accumulation of toxic levels of chloramphenicol due to the immaturity of the infant's liver enzymes, specifically UDP-glucuronyltransferase, which is responsible for glucuronidation. longdom.orggpnotebook.comwikipedia.org The inability to effectively conjugate and excrete chloramphenicol leads to a buildup of the active drug, causing symptoms such as ashen gray skin color, cardiovascular collapse, and even death. medicoverhospitals.ingpnotebook.com Therefore, the accumulation of chloramphenicol, not its glucuronide metabolite, is the direct cause of Gray Baby Syndrome. wikipedia.orgmdpi.com

Differential Toxicity Assessment of Related Chloramphenicol Metabolites

It is important to distinguish the toxicological profile of this compound from that of other chloramphenicol metabolites.

Some metabolites of chloramphenicol, such as nitroso-chloramphenicol, have been implicated in the more severe, idiosyncratic aplastic anemia associated with chloramphenicol use. nih.govnih.gov In contrast, this compound is not associated with this severe hematological toxicity. jmb.or.kr The table below summarizes the key toxicological differences between chloramphenicol and its major metabolites.

CompoundDirect ToxicityAntimicrobial ActivityImplication in Aplastic Anemia
Chloramphenicol YesYesAssociated with reversible bone marrow suppression and idiosyncratic aplastic anemia
This compound NoNoNot implicated
Nitroso-chloramphenicol Yes-Implicated as a potential causative agent

Advanced Analytical Methodologies for Chloramphenicol Glucuronide Quantification and Detection

Sample Preparation and Extraction Protocols

Effective sample preparation is a crucial first step to isolate chloramphenicol (B1208) glucuronide from interfering matrix components and concentrate it for analysis. The choice of method depends on the matrix type, such as milk, honey, meat, or urine.

Solvent Extraction and Solid Phase Extraction (SPE)

Solvent extraction, often liquid-liquid extraction (LLE), is a foundational technique for isolating chloramphenicol and its glucuronide. researchgate.net Ethyl acetate (B1210297) is a commonly used solvent for this purpose. fda.govwaters.com The process typically involves homogenizing the sample and extracting the analyte into the organic solvent, which is then separated from the aqueous phase. fda.govorganomation.com

Solid Phase Extraction (SPE) is a widely used cleanup and concentration step following initial solvent extraction. researchgate.netorganomation.comnih.gov This technique involves passing the liquid sample extract through a cartridge containing a solid adsorbent that retains the analyte. organomation.com The analyte is later eluted with a small volume of a different solvent. Various types of SPE cartridges are employed depending on the specific needs of the analysis:

Polymeric Sorbents : Divinylbenzene-N-vinylpyrrolidone copolymer columns and hydrophilic-lipophilic balanced (HLB) cartridges are effective for cleanup. shimadzu.comgilsoncn.com

Reversed-Phase Sorbents : C18 (octadecyl) cartridges are frequently used to purify extracts. waters.comnih.gov

Selective Sorbents : For highly specific cleanup, immunoaffinity chromatography (IAC) and molecularly imprinted polymers (MIPs) have been developed. nih.govaffinisep.com These materials offer high selectivity for chloramphenicol, leading to cleaner extracts and improved analytical reliability. nih.govaffinisep.com

For the analysis of total chloramphenicol content, a hydrolysis step using the enzyme β-glucuronidase is often incorporated into the sample preparation protocol. This enzymatic treatment converts chloramphenicol glucuronide back into chloramphenicol, allowing for the measurement of the total residue as a single analyte. shimadzu.comtandfonline.comresearchgate.net

QuEChERS-based Extraction Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the determination of chloramphenicol and its glucuronide in a wide array of matrices, including milk, meat, and honey. researchgate.netchromatographytoday.comnih.govnih.gov This approach simplifies the extraction process while providing good recovery and effective extract purification. nih.gov

A typical QuEChERS procedure involves two main stages:

Extraction and Partitioning : The homogenized sample is first extracted with an organic solvent, most commonly acetonitrile (B52724). researchgate.netchromatographytoday.comnih.gov Subsequently, partitioning salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added. chromatographytoday.comnih.gov This step induces phase separation, driving the analytes into the acetonitrile layer while removing water and some polar interferences. researchgate.netchromatographytoday.com

Dispersive SPE (dSPE) Cleanup : A portion of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. Common sorbents include primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences like fats. chromatographytoday.comnih.gov After vortexing and centrifugation, the purified extract is ready for analysis. chromatographytoday.com

The QuEChERS method is valued for its speed and efficiency, allowing for a high throughput of samples. nih.govnih.gov

Chromatographic and Mass Spectrometric Techniques

Following extraction and cleanup, advanced instrumental techniques are used for the separation and detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the highly sensitive and selective quantification of this compound. nih.govtandfonline.com Ultra-High-Performance Liquid Chromatography (UPLC) systems are also used to provide faster analysis times and improved chromatographic resolution. waters.com

In this method, the sample extract is injected into the LC system, where the analytes are separated on a chromatographic column, typically a reversed-phase C18 or C8 column. nih.govtandfonline.com The separated compounds then enter the mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used for chloramphenicol and its metabolites. nih.govnih.gov

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. A specific precursor ion for the target analyte is selected and fragmented, and one or more specific product ions are monitored. nih.gov This process minimizes matrix interference and allows for accurate quantification at very low levels. nih.gov

ParameterTypical Value/Setting
Technique LC-MS/MS or UPLC-MS/MS
Ionization Mode Negative Electrospray Ionization (ESI) nih.govnih.gov
Precursor Ion (Chloramphenicol) m/z 321 fda.govnih.govtandfonline.com
Product Ions (Chloramphenicol) m/z 152, 194, 257 fda.govnih.govtandfonline.com
Precursor Ion (this compound) m/z 497.2 tandfonline.com
Product Ion (this compound) m/z 193.1 tandfonline.com
LC Column Reversed-phase C18 or C8 nih.govtandfonline.com

This technique allows for the simultaneous detection of the parent drug and its glucuronide metabolite in a single run. tandfonline.com The limits of detection achieved are well below the minimum required performance levels set by regulatory bodies. waters.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often paired with UV detection, is another established method for the analysis of this compound. nih.gov While generally less sensitive than LC-MS/MS, HPLC provides reliable quantification for various applications.

An ion-pair chromatographic method can be employed for the simultaneous determination of chloramphenicol and this compound in biological fluids like urine and serum. tandfonline.comtandfonline.com This technique involves adding an ion-pairing reagent, such as tetrabutylammonium, to the mobile phase, which enhances the retention and separation of the ionic glucuronide metabolite on a reversed-phase column. tandfonline.com Isocratic reversed-phase LC methods have also been described for its determination. tandfonline.comscilit.com

Biosensor Technologies for Screening and Detection

Biosensors have emerged as rapid and sensitive tools for screening chloramphenicol and its metabolites, offering an alternative to time-consuming chromatographic methods. tandfonline.com

Surface Plasmon Resonance (SPR) is a leading biosensor technology used for this purpose. tandfonline.com SPR-based immunoassays are developed by immobilizing chloramphenicol onto the surface of a sensor chip. When a sample is introduced along with specific polyclonal antibodies, any free chloramphenicol or this compound in the sample will compete with the immobilized chloramphenicol for antibody binding. tandfonline.com The extent of this inhibition, measured as a change in the SPR signal, is inversely proportional to the concentration of the analyte in the sample. tandfonline.com This technology enables the rapid and specific detection of both the parent drug and its glucuronide conjugate directly in complex matrices like milk, urine, and bile. tandfonline.com

Other novel biosensor platforms are also under development. These include sensors based on gold nanoparticles, which can be used to indirectly quantify chloramphenicol through enzymatic reactions, and competitive immunoassays using Surface-Enhanced Raman Scattering (SERS) for highly sensitive detection. bohrium.comwhiterose.ac.uk These technologies hold promise for future applications in food safety monitoring. bohrium.comsciopen.com

Surface Plasmon Resonance (SPR) Biosensor Applications

Surface Plasmon Resonance (SPR) biosensors offer a rapid and highly sensitive platform for detecting chloramphenicol and its metabolites. nih.govnih.govfigshare.com This technology measures changes in the refractive index on a sensor chip's surface to monitor binding events in real-time. youtube.com

In a typical SPR assay for chloramphenicol, a derivative of the antibiotic is immobilized on the sensor surface. nih.gov When a sample containing chloramphenicol is introduced, the antibiotic in the sample competes with the immobilized version for binding to specific antibodies. tandfonline.com This interaction causes a measurable shift in the SPR signal, which is inversely proportional to the concentration of chloramphenicol in the sample. tandfonline.com Signal enhancement techniques, such as using gold nanoparticles, can further increase the sensitivity of the assay. nih.gov

While many SPR applications focus on the parent compound, the principle is adaptable for this compound. By immobilizing a specific antibody that recognizes the glucuronide conjugate, direct detection of the metabolite is possible. tandfonline.com This approach is advantageous as it can detect the metabolite without a pre-treatment step to convert it back to the parent compound. tandfonline.com SPR assays are known for their speed, with some methods achieving results in under 10 minutes, and their high stability, allowing for hundreds of binding and regeneration cycles. nih.govfigshare.com

Immunological and Enzymatic Assays for this compound

Immunological and enzymatic assays are cornerstone techniques for the detection of this compound due to their high sensitivity and specificity.

Immunological Assays:

Enzyme-Linked Immunosorbent Assay (ELISA): This widely used competitive immunoassay involves specific antibodies bound to a solid phase. nih.govnih.gov Free chloramphenicol or its glucuronide in a sample competes with a known amount of enzyme-labeled chloramphenicol for binding to these antibodies. ugent.be The subsequent addition of a substrate results in a color change, the intensity of which is inversely proportional to the analyte concentration in the sample. ugent.be ELISA methods are valued for their sensitivity, with detection limits for chloramphenicol reaching as low as 1 ng/mL. nih.govnih.gov Specificity is a key feature, although cross-reactivity with structurally similar compounds like chloramphenicol sodium succinate (B1194679) can occur. nih.govnih.gov

Enzymatic Assays:

β-Glucuronidase Hydrolysis: A common enzymatic approach involves the use of β-glucuronidase to hydrolyze this compound back to its parent form, chloramphenicol. mhlw.go.jprivm.nl This enzymatic conversion is typically performed by incubating the sample with β-glucuronidase (often from Escherichia coli) at a controlled temperature and pH (e.g., 37°C and pH 6.8). mhlw.go.jpsigmaaldrich.com Following hydrolysis, the total chloramphenicol concentration can be determined using various analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mhlw.go.jp

Method Validation and Performance Characteristics

Rigorous method validation is essential to ensure that analytical procedures for this compound are reliable, accurate, and fit for purpose. The validation process assesses several key performance characteristics as outlined by international guidelines. europa.eugavinpublishers.comikev.org

Evaluation of Specificity, Sensitivity, Linearity, Accuracy, and Precision

Specificity: This ensures that the analytical method can unequivocally measure this compound without interference from other substances, including the parent drug or other metabolites. nih.gov

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For chloramphenicol, highly sensitive methods like LC-MS/MS can achieve LODs around 0.1 ng/g in meat and 0.05 ng/g in honey. nih.gov

Linearity: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range. europa.eu This is typically assessed by analyzing a minimum of five different concentrations and evaluating the data using linear regression. europa.eu For assays, the range is often 80% to 120% of the target concentration. europa.eu

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies on spiked samples. europa.eu For a valid method, the mean recovery is expected to be within a defined range, often around 98-102% for drug products. gavinpublishers.com

Precision: Precision measures the agreement between repeated measurements of the same sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ikev.org Precision is typically expressed as the relative standard deviation (RSD), which should be below a certain threshold (e.g., <1.5%). ikev.org

Table 1: Example Method Validation Parameters for Chloramphenicol Analysis

Parameter Typical Value/Range Reference
Linearity Range 80% - 120% of test concentration europa.eu
Correlation Coefficient (r²) > 0.99 researchgate.net
Accuracy (% Recovery) 98% - 102% gavinpublishers.com
Precision (RSD) < 1.5% ikev.org

Determination of Decision Limits (CCα) and Detection Capabilities (CCβ)

For the analysis of banned substances like chloramphenicol in food products, the concepts of decision limit (CCα) and detection capability (CCβ) are critical. rivm.nl

CCα (Decision Limit): This is the concentration at which it can be decided with a statistical certainty (typically 95%) that the analyte is present. ut.ee If a measured concentration is above CCα, the sample is considered non-compliant. ut.ee

CCβ (Detection Capability): This is the lowest concentration of the analyte that can be reliably detected and quantified with a certain statistical confidence (e.g., 95%). ut.ee A method's CCβ should be below any established minimum required performance limit. rivm.nl

For example, a validated gas chromatography-mass spectrometry (GC-MS) method for chloramphenicol in shrimp had a detection capability (CCβ) of 0.1 µg/kg. rivm.nl

Table 2: CCα and CCβ Values for Chloramphenicol in Shrimp using ELISA

Parameter Value (µg/kg)
Decision Limit (CCα) 0.13
Detection Capability (CCβ) 0.22

Source: Data derived from a study on screening and confirmation of chloramphenicol in shrimp tissue. ugent.be

Studies on Analyte Stability and Long-Term Reproducibility

Analyte Stability: The stability of this compound in biological samples under various storage and handling conditions must be assessed to ensure the integrity of the analytical results. This involves evaluating the analyte's stability over time at different temperatures (e.g., room temperature, refrigerated, frozen).

Long-Term Reproducibility: This is evaluated by analyzing the same samples over an extended period to assess the consistency and reliability of the analytical method. Good long-term reproducibility is indicated by a low relative standard deviation (<1.5%) in intra-day and inter-day precision studies. researchgate.net

Microdialysis Techniques for Unbound Concentration Analysis

Microdialysis is a powerful in vivo sampling technique used to measure the unbound concentrations of drugs and their metabolites in the extracellular fluid of tissues. nih.gov This is particularly important because it is the unbound fraction of a drug that is pharmacologically active. mdpi.com

The technique involves inserting a small microdialysis probe with a semi-permeable membrane into a target tissue, such as blood. nih.gov A physiological solution is slowly perfused through the probe, allowing unbound molecules like chloramphenicol and this compound to diffuse across the membrane into the dialysate, which is then collected for analysis. nih.govnih.gov

An on-line microdialysis system coupled with microbore liquid chromatography has been successfully used to determine the unbound concentrations of chloramphenicol and its glucuronide in rat blood. nih.gov This approach allows for continuous, near real-time monitoring of pharmacokinetic profiles. nih.gov The in vitro recovery rates for chloramphenicol and this compound using this technique were found to be 32.2% and 11.4%, respectively. nih.gov

Clinical and Applied Research Significance of Chloramphenicol Glucuronide

Biomarker Applications for Assessing Chloramphenicol (B1208) Exposure

Chloramphenicol is primarily metabolized in the liver through glucuronidation, a process that conjugates chloramphenicol with glucuronic acid to form chloramphenicol glucuronide. This metabolite is then readily excreted in the urine. nih.govdrugbank.com Consequently, the presence and concentration of this compound in biological samples, particularly urine, serve as a reliable biomarker for assessing exposure to the parent compound, chloramphenicol. nih.gov

The analysis of this compound is a key component in monitoring for the illicit use of chloramphenicol in food-producing animals. Since chloramphenicol itself is rapidly metabolized, its direct detection can be challenging. However, its glucuronide metabolite is more persistent in tissues and urine, making it a more effective target for detection. researchgate.net Methods that include an enzymatic hydrolysis step using β-glucuronidase can convert the glucuronide back to free chloramphenicol, allowing for the total exposure to be quantified. researchgate.net This approach is critical for regulatory monitoring and enforcing the ban on chloramphenicol in food production.

Implications for Therapeutic Drug Monitoring and Pharmacokinetic-Pharmacodynamic Modeling in Clinical Settings

Therapeutic drug monitoring (TDM) of chloramphenicol is essential due to its narrow therapeutic index and potential for serious adverse effects. Monitoring plasma concentrations of both chloramphenicol and its inactive metabolite, this compound, is crucial for optimizing dosage regimens and minimizing toxicity. nih.govnih.gov The therapeutic range for chloramphenicol is generally considered to be between 15 and 25 mg/L. nih.gov

Pharmacokinetic-pharmacodynamic (PK/PD) modeling, which establishes a relationship between drug concentration and its pharmacological effect, is a valuable tool in optimizing antibiotic therapy. mdpi.com In the context of chloramphenicol, PK/PD models incorporate the metabolic conversion of chloramphenicol to this compound to better predict the time course of the active drug concentration in the body. madbarn.comnih.gov Studies in various species, including horses, have demonstrated that chloramphenicol is rapidly metabolized to its glucuronide form. madbarn.comnih.gov Understanding the metabolic ratio of this compound to chloramphenicol is vital for accurate PK/PD modeling and ensuring that therapeutic concentrations of the active drug are maintained. madbarn.comnih.gov Glucuronidation can have both direct and indirect effects on the pharmacokinetics and pharmacodynamics of the parent drug, making the monitoring of glucuronide metabolites an important consideration in specific clinical situations. nih.gov

Role in Food Safety and Environmental Contaminant Monitoring

The use of chloramphenicol in food-producing animals is prohibited in many countries, including the European Union and the United States, due to the risk of aplastic anemia and other serious health concerns in humans. ages.ateuropa.eulukmaanias.com Therefore, monitoring for chloramphenicol residues, including its glucuronide metabolite, in food products of animal origin is a critical aspect of food safety.

The detection of chloramphenicol and its glucuronide in various animal products is a key focus of food safety surveillance programs.

Poultry Meal and Chicken Meat: Studies have developed and validated sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of chloramphenicol residues in poultry meal and chicken meat. sciencepublishinggroup.comaustinpublishinggroup.comunitedwebnetwork.com Research has shown detectable levels of chloramphenicol in commercially available chicken meat, highlighting the continued illegal use of this antibiotic in some poultry production. unitedwebnetwork.comum.ac.irnexusacademicpublishers.com For instance, one study on retailed chicken in Davao City found that 13% of the samples were positive for chloramphenicol residues, with concentrations ranging from 0.03 to 0.29 ng/g. nexusacademicpublishers.com Another study in Mashhad, Iran, found that over half of the broiler chicken samples had detectable concentrations of chloramphenicol. um.ac.ir

Shrimp and Prawns: Chloramphenicol residues have been a significant concern in imported shrimp and prawns. fda.govphenomenex.comnih.govsepscience.com Regulatory agencies have implemented stringent testing protocols for these products. fda.gov LC-MS/MS methods have been developed to detect chloramphenicol in shrimp tissue at sub-parts-per-billion levels, with some methods achieving a limit of quantitation as low as 0.001 ng/g. fda.govphenomenex.com

Porcine Kidney: The analysis of porcine kidney tissue is important for monitoring chloramphenicol use in swine. As the kidneys are involved in excretion, they can be a target tissue for residue accumulation. researchgate.net Studies have shown that chloramphenicol and its metabolites, primarily the glucuronide form, can be detected in the kidneys of pigs treated with the drug. researchgate.netnih.gov

Honey: The presence of chloramphenicol in honey is an indicator of its use in beekeeping to treat diseases. nih.govnih.govthermofisher.comfda.govagosr.com Numerous studies have reported the detection of chloramphenicol residues in honey from various regions. nih.govthermofisher.com A study in Saudi Arabia found that 6% of 902 honey samples contained chloramphenicol residues, with concentrations ranging from 0.05 to 193.00 µg/Kg. nih.gov

Dairy Products: Chloramphenicol and its metabolites can be excreted in the milk of treated animals. nih.govresearchgate.netresearchgate.netmdpi.com Sensitive analytical methods have been established to detect chloramphenicol residues in milk and milk powder. nih.govresearchgate.netresearchgate.netazom.com The European Union has set a minimum required performance level (MRPL) for chloramphenicol detection in milk at 0.3 ppb. azom.com

Interactive Data Table: Reported Chloramphenicol Residue Findings in Various Animal Products

Animal ProductNumber of Samples TestedPercentage of Positive SamplesRange of Detected Concentrations
Chicken (Davao City) nexusacademicpublishers.com8413%0.03 - 0.29 ng/g
Broiler Chickens (Iran) um.ac.ir3154.8%Not specified
Honey (Saudi Arabia) nih.gov9026%0.05 - 193.00 µg/Kg
Diseased Hogs (Canada) nih.gov27911%1 ppb - 5727 ppb
Commercial Birds (Nigeria) onehealthjournal.org30018.7%0.54 ppb - 6.25 ppb

Regulatory bodies worldwide have established stringent limits for chloramphenicol residues in food products. In the European Union, a reference point for action (RPA) of 0.15 µg/kg has been set for chloramphenicol in food of animal origin. ages.atqsi-q3.com This has driven the development of highly sensitive and specific analytical methods for monitoring compliance.

Historically, microbiological assays were used for detecting chloramphenicol residues. However, these methods often lacked the sensitivity and specificity required for detecting the low levels of residues present in food products. The development of chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS) and more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the analysis of chloramphenicol and its metabolites. researchgate.netnih.govifoodmm.com

LC-MS/MS has become the gold standard for the confirmatory analysis of chloramphenicol and this compound due to its high sensitivity, specificity, and ability to quantify residues at very low concentrations. nih.govresearchgate.netshimadzu.comresearchgate.net Modern methods often incorporate a hydrolysis step with β-glucuronidase to convert this compound to free chloramphenicol, allowing for the determination of total chloramphenicol residues. shimadzu.com The continuous evolution of these analytical techniques is crucial for ensuring the safety of the global food supply and protecting public health.

Interactive Data Table: Evolution of Analytical Methods for Chloramphenicol and its Metabolites

Method TypePrincipleAdvantagesDisadvantages
Microbiological AssaysInhibition of bacterial growthSimple, low costLow sensitivity and specificity
Immunoassays (ELISA)Antigen-antibody bindingHigh throughput, cost-effective for screeningPotential for cross-reactivity, requires confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility, mass-based detectionHigh specificity and sensitivityRequires derivatization, not suitable for non-volatile compounds
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation based on polarity, highly specific mass detectionVery high sensitivity and specificity, can analyze a wide range of compoundsHigher equipment cost and complexity

Future Research Directions and Emerging Areas in Chloramphenicol Glucuronide Studies

Comprehensive Elucidation of Unidentified Chloramphenicol (B1208) Metabolites and Their Relationship to Glucuronide Formation

The formation of various metabolites could influence the substrate availability for glucuronidation or represent alternative, potentially toxifying, pathways that become more significant when glucuronidation is impaired. Understanding the interplay between these pathways is crucial for a complete picture of chloramphenicol metabolism.

Table 1: Identified Metabolites of Chloramphenicol

Metabolite NameMetabolic PathwaySignificance
Chloramphenicol GlucuronideGlucuronidationMajor detoxification and elimination product. researchgate.net
Chloramphenicol BaseHydrolysisA major metabolite found in several species. nih.gov
Acetylarylamine DerivativeAcetylationA significant metabolite recovered in animal studies. nih.gov
Oxamic Acid DerivativeOxidationFound in the urine of goats. nih.gov
Arylamine DerivativeReductionFound in the urine of goats. nih.gov
DehydrochloramphenicolIntestinal Bacteria MetabolismReported to be more cytotoxic than the parent drug.
NitrosochloramphenicolReductionImplicated in toxic effects on bone marrow cells.

Future research should focus on:

Metabolomic Profiling: Employing advanced analytical techniques to screen for and identify novel or trace-level metabolites in various biological systems.

Pathway Interdependence: Investigating how the flux through alternative metabolic pathways (e.g., hydrolysis, reduction) is altered by the efficiency of glucuronidation, and vice versa.

Enzymatic Characterization: Identifying the specific enzymes responsible for the formation of non-glucuronide metabolites and understanding their regulation.

Advanced Investigations into UGT Isoform Contribution and Regulation in Diverse Physiological Contexts

The conjugation of chloramphenicol with glucuronic acid is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Identifying the specific UGT isoforms responsible and understanding their regulation is paramount for predicting inter-individual variability in drug clearance and potential drug-drug interactions.

Research has identified UGT2B7 as the primary enzyme responsible for chloramphenicol O-glucuronidation in the human liver, with minor roles played by UGT1A6 and UGT1A9. nih.govhiv-druginteractions.org The kinetics of this process are complex, with the formation of the major 3-O-glucuronide and minor 1-O-glucuronide metabolites showing different enzymatic affinities. nih.govnih.gov

Table 2: UGT Isoforms Involved in Chloramphenicol Glucuronidation

UGT IsoformContributionKinetic Parameters (Km)Notes
UGT2B7 Major109.1 µM (for 3-O-glucuronidation)Exhibits the highest activity for both 3-O and 1-O glucuronidation. nih.gov
UGT1A6 MinorNot specifiedContributes to a lesser extent than UGT2B7. nih.gov
UGT1A9 MinorNot specifiedContributes to a lesser extent than UGT2B7. nih.gov

Future research efforts should be directed towards:

Genetic Polymorphisms: Investigating the impact of genetic variations within the UGT2B7 gene and other relevant UGT genes on the rate and extent of chloramphenicol glucuronidation.

Physiological and Pathological Regulation: Studying how UGT expression and activity are altered in diverse physiological states (e.g., age, pregnancy) and pathological conditions (e.g., liver disease, inflammatory bowel disease). nih.govfrontiersin.org For instance, the immaturity of the glucuronidation pathway in neonates is a known risk factor for chloramphenicol toxicity. nih.gov

Drug-Drug Interactions: Exploring the potential for co-administered drugs that are also substrates or inhibitors of UGT2B7 (like zidovudine) to compete with and impair the glucuronidation of chloramphenicol, potentially leading to increased toxicity. nih.govhiv-druginteractions.org

Development of Integrated Pharmacokinetic-Toxicodynamic Models for this compound

While this compound is generally considered an inactive and non-toxic metabolite, its accumulation in cases of impaired renal or hepatic function is a clinical concern. researchgate.net To better predict the exposure and potential consequences of both the parent drug and its main metabolite, integrated pharmacokinetic (PK) and toxicodynamic (TD) models are needed.

Current PK models often focus on the parent compound, but a comprehensive model should incorporate the formation and elimination of this compound. Such models would be invaluable for understanding the complete disposition of the drug and for predicting scenarios where metabolite accumulation could become significant. A recent study on chloramphenicol combination therapy utilized a mechanism-based pharmacodynamic model, highlighting the utility of such approaches in understanding drug action. nih.gov

Future research should aim to:

Develop Multi-Compartment PK Models: Construct models that explicitly describe the absorption, distribution, metabolism (formation of glucuronide), and elimination of both chloramphenicol and this compound. nih.gov

Incorporate Toxicodynamic Data: Link the predicted concentrations from PK models to toxicodynamic endpoints, particularly for the parent drug, to better understand the exposure-toxicity relationship. While the glucuronide is considered inactive, models could test hypotheses about its potential role in toxicity at very high concentrations. researchgate.net

Simulate Diverse Populations: Use these integrated models to simulate chloramphenicol and its glucuronide concentrations in special populations, such as neonates or patients with renal/hepatic impairment, to refine dosing strategies and minimize toxicity risks.

Innovation in High-Throughput Analytical Methodologies for Complex Biological and Food Matrices

The need to monitor for illicit chloramphenicol use in food-producing animals and to conduct detailed pharmacokinetic studies necessitates sensitive, rapid, and robust analytical methods. The analysis is complicated by the diverse and complex nature of the matrices, which include animal tissues (meat, shrimp, crab), eggs, milk, honey, and biological fluids (plasma, urine). nih.govshimadzu.comnih.govnih.govnih.govfda.govfda.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of chloramphenicol and its glucuronide metabolite. nih.govajcbeng.orgalwsci.comnih.gov These methods offer high sensitivity and specificity, allowing for detection at or below the minimum required performance limit of 0.3 ng/g in food products. nih.goveuropa.eu

Table 3: Advanced Analytical Methods for Chloramphenicol and its Glucuronide

TechniqueMatrixKey FeaturesReference
LC-MS/MS Chicken Meat, Seafood, HoneyRapid solvent extraction, high throughput (up to 30 samples/day). nih.gov
UPLC-MS/MS ChickenSensitive, selective, and reproducible with limits of determination below EU requirements. waters.com
LC-MS/MS Shrimp, Chicken EggsIncludes a hydrolysis step to measure total chloramphenicol (free and from glucuronide). shimadzu.com
LC-MS/MS Multiple Food MatricesValidated for over 20 different matrices, demonstrating wide applicability. nih.govnih.gov

Future innovations should focus on:

Method Miniaturization and Automation: Developing automated sample preparation techniques to increase throughput and reduce manual error for large-scale monitoring.

Enhanced Sample Preparation: Creating more efficient extraction and clean-up procedures, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to handle a wider variety of complex matrices with minimal matrix effects. nih.gov

Direct Analysis Techniques: Exploring ambient ionization mass spectrometry techniques that could potentially allow for the direct and rapid analysis of samples with minimal preparation.

Glucuronide Standards: Addressing the challenge of the unavailability of a certified reference standard for this compound, which currently hinders full method validation for the metabolite. nih.gov

Long-term Assessment of Low-Level Environmental and Dietary Exposure to this compound

The prohibition of chloramphenicol in food-producing animals in many regions is a direct response to its potential toxicity in humans. cabidigitallibrary.org However, residues are still detected in various food commodities, likely due to illegal use or environmental contamination. nih.gov Since chloramphenicol is naturally produced by soil bacteria, it can also be found in plant-derived materials used in animal feed. europa.euanses.fr

When humans consume food containing chloramphenicol, it is metabolized to this compound. Therefore, understanding the consequences of long-term, low-level dietary exposure requires assessing the fate of the parent drug and its primary metabolite. Risk assessments have been conducted based on the detection of the parent compound, but the specific contribution and toxicological profile of the glucuronide in this context are less understood. nih.govanses.fr

Key areas for future research include:

Chronic Exposure Studies: Conducting long-term animal studies to evaluate the potential health effects, if any, of sustained low-level exposure to this compound.

Biomonitoring: Developing and implementing biomonitoring programs to measure levels of this compound in the general population as an indicator of dietary exposure to the parent antibiotic.

Environmental Fate and Transport: Investigating the stability and fate of this compound in the environment after excretion, to understand its potential for re-entry into the food chain.

Metabolite Activity: While generally considered inactive, further in vitro studies could confirm the lack of biological or toxicological activity of this compound, especially in the context of the gut microbiome, where enzymatic deconjugation could potentially regenerate the active parent drug. semanticscholar.org

Q & A

Q. What analytical methods are recommended for detecting chloramphenicol glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are widely used. LC-MS/MS offers high sensitivity and specificity, particularly for distinguishing this compound from its parent compound in complex matrices like urine, liver, or milk . For instance, Bogusz et al. (2004) validated an LC-electrospray ionization-MS method for food products, achieving detection limits in the µg/kg range . Method validation should include stability testing of the glucuronide conjugate under storage and processing conditions to avoid degradation artifacts .

Q. How does this compound form, and what is its metabolic significance?

Chloramphenicol undergoes phase II glucuronidation in the liver, primarily via UDP-glucuronosyltransferases (UGTs), forming the inactive metabolite this compound . Approximately 60–90% of administered chloramphenicol is excreted as the glucuronide in urine, with only 5–15% remaining as the active parent compound . This conjugation reduces systemic toxicity but complicates residue analysis due to post-mortem metabolic changes in tissues .

Q. What are the challenges in quantifying this compound in neonatal studies?

Neonates exhibit immature glucuronidation pathways, leading to reduced this compound formation and accumulation of active chloramphenicol, which is linked to toxicity (e.g., gray baby syndrome) . Researchers must account for age-dependent UGT1A9 expression and collect timed urine samples to assess glucuronide recovery rates . Preterm infants may require longitudinal pharmacokinetic modeling to predict metabolite maturation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound toxicity data between neonates and adults?

Neonates show toxicity due to underdeveloped glucuronidation, whereas adults tolerate high glucuronide levels without adverse effects . Experimental designs should include species-specific UGT activity assays (e.g., liver microsomes) and in vivo models (e.g., neonatal mice) to isolate metabolic contributions . Pharmacokinetic-pharmacodynamic (PK-PD) models integrating ontogeny data can clarify dose-response relationships .

Q. What experimental strategies address matrix interference in this compound detection?

Co-eluting matrix components in tissues like liver or milk can suppress ionization in LC-MS. Strategies include:

  • Sample clean-up: Solid-phase extraction (SPE) with mixed-mode cartridges to isolate polar glucuronides .
  • Internal standards: Deuterated this compound for isotope dilution to correct matrix effects .
  • Enzymatic hydrolysis: Using β-glucuronidase to quantify total chloramphenicol (free + conjugated) and back-calculate glucuronide levels .

Q. How does renal impairment influence this compound pharmacokinetics?

Renal dysfunction reduces glucuronide clearance, increasing systemic exposure. Kunin et al. (1959) observed metabolite retention in patients with impaired renal function, though active chloramphenicol levels remain stable due to hepatic regulation . Studies should measure glomerular filtration rate (GFR) and tubular secretion rates to adjust dosing regimens in renally compromised populations .

Q. What are the limitations of immunoassays for this compound detection?

ELISA kits (e.g., Ridascreen) cross-react with this compound (51–68%), leading to overestimation of parent drug residues . Confirmatory methods like LC-MS/MS are essential for regulatory compliance. Researchers should validate immunoassay cross-reactivity using spiked matrices and compare results with chromatographic methods .

Methodological Considerations

Table 1. Key parameters for this compound analysis in biological samples :

ParameterLC-MS/MSHPLC-UVELISA
Detection Limit (µg/kg)0.01–0.11–50.5–2
Cross-reactivityNone (specific)None (specific)51–68% with glucuronide
Sample ThroughputModerate (30 min/sample)High (15 min/sample)High (10 min/sample)
Matrix CompatibilityComplex (tissue, milk, urine)Limited to low-interference matricesSimple (urine, serum)

Data Contradiction Analysis

  • vs. 13: While adult anuric patients show no toxicity from glucuronide accumulation , neonates experience toxicity due to limited conjugation . Resolution lies in developmental pharmacokinetics: UGT1A9 activity matures postnatally, and preterm infants require tailored dosing .
  • vs. 5: Tissue residue depletion studies in pigs report slow glucuronide clearance , but food safety assays (e.g., Fapas proficiency tests) prioritize parent drug quantification . Researchers must differentiate between total residues (parent + metabolites) and bioactive fractions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.